molecular formula C12H9FN2O3 B6387885 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid CAS No. 1261912-19-9

2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6387885
CAS No.: 1261912-19-9
M. Wt: 248.21 g/mol
InChI Key: YIOJMCVNDHNZDG-UHFFFAOYSA-N
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Description

2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an amino group, a carboxylic acid group, and a fluorinated hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: The starting material, 2-aminopyridine, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Fluorination: The diazonium salt undergoes a fluorination reaction to introduce the fluorine atom.

    Coupling: The fluorinated intermediate is then coupled with a hydroxyphenyl derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorinated hydroxyphenyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The amino and carboxylic acid groups can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluoropyridine: A simpler analog with similar functional groups but lacking the hydroxyphenyl moiety.

    5-Fluoro-2-hydroxybenzoic acid: Contains the fluorinated hydroxyphenyl group but lacks the pyridine ring.

    2-Amino-3-carboxypyridine: Similar structure but without the fluorinated hydroxyphenyl group.

Uniqueness

2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the fluorinated hydroxyphenyl group and the pyridine ring allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-7-1-2-10(16)8(4-7)6-3-9(12(17)18)11(14)15-5-6/h1-5,16H,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOJMCVNDHNZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=C(N=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687258
Record name 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-19-9
Record name 2-Amino-5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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